Distinct Ionization State (pKa) of 2-Methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine
The predicted pKa of 2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazol-5-amine is 6.80±0.25 . This value is a critical determinant of the compound's ionization state at physiological pH, which directly impacts its solubility, membrane permeability, and potential for target binding. While specific pKa data for direct analogs under identical conditions is not aggregated, the presence of the N-isopropyl group on this compound is expected to alter its basicity compared to the unsubstituted 5-amino-2-methylbenzimidazole core [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 6.80±0.25 |
| Comparator Or Baseline | 5-amino-2-methylbenzimidazole core (pKa not explicitly reported in source but expected to differ due to N-substitution [1]) |
| Quantified Difference | Not applicable |
| Conditions | Predicted value |
Why This Matters
The specific pKa influences the compound's behavior in biological assays and formulations, making it a key factor in selecting this specific derivative for a research program over other benzimidazole analogs.
- [1] Ambacheu, K. D., Pleshakov, V. G., Baatkh, B. S., Zvolinskii, V. P., Kharlamova, M. D., Obynochnyi, A. A., & Prostakov, N. S. (2000). Chemistry of 2-substituted benzimidazoles. 1. 5-Amino-2-methyl(aryl, arylalkyl, pyridyl)benzimidazoles. Chemistry of Heterocyclic Compounds, 36(4), 421–428. https://doi.org/10.1007/BF02269539 View Source
